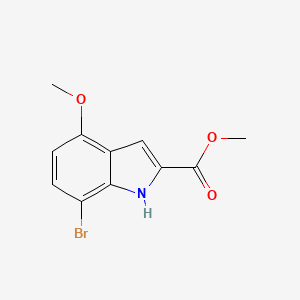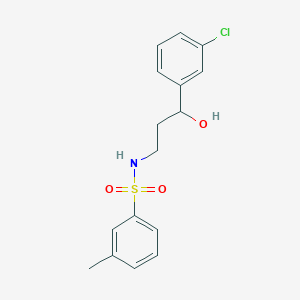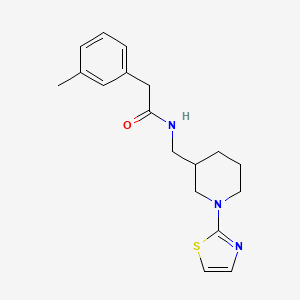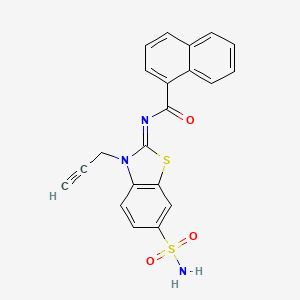
3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride is a chemical compound of significant interest due to its potential in various chemical reactions and properties. Its structural complexity and versatility make it a subject of various scientific studies to understand its synthesis, molecular structure, and potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of this compound involves condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate, demonstrating a unique approach to forming this compound. This process highlights the compound's potential for synthesis through relatively straightforward chemical reactions (Gümüş et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound has been extensively analyzed through crystal and molecular structure analysis. Spectroscopy and X-ray crystallography methods have confirmed the structural properties, revealing an approximately planar five-membered furanone ring and its interactions within the crystal structure (Fu et al., 2010).
Chemical Reactions and Properties
This compound's chemical reactions demonstrate its potential for further transformation and application in synthesizing more complex molecules. For example, its interaction with diethyl acetylenedicarboxylate and amines highlights its reactivity and the potential for creating a variety of derivatives through hydrolysis and other chemical processes (Iwanami et al., 1964).
Scientific Research Applications
N-Dealkylation of Arylpiperazine Derivatives
The compound 3-(Hydroxymethyl)-1-methylpiperazin-2-one hydrochloride falls within the arylpiperazine class, which has clinical applications mainly in the treatment of depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are significant for their serotonin receptor-related effects and other neurotransmitter receptor affinities. Moreover, these metabolites are known to distribute extensively in tissues, including the brain, the target site of most arylpiperazine derivatives (Caccia, 2007).
Behavioral Pharmacology of Selective 5-HT1B Antagonists
The this compound structure is similar to compounds like AR-A000002, a selective 5-HT1B antagonist. Studies have shown its potential anxiolytic and antidepressant effects in various animal models. This indicates its potential utility in the treatment of anxiety and affective disorders, highlighting the role of 5-HT1B antagonists in mental health therapeutics (Hudzik et al., 2003).
DNA Minor Groove Binding
The compound's structural resemblance to N-methyl piperazine derivatives, like the synthetic dye Hoechst 33258, suggests its potential role in binding to the minor groove of double-stranded B-DNA. This interaction is crucial for understanding DNA sequence recognition and binding, and it paves the way for rational drug design and potential applications in analytical purposes, medical imaging, and as radioprotectors or topoisomerase inhibitors (Issar & Kakkar, 2013).
Potential Applications in COPD Treatment
While the direct involvement of this compound in COPD treatment is not explicitly mentioned, its structural similarity to compounds involved in the treatment suggests a potential application. Statins, which show a benefit in various outcomes for COPD patients, including reducing exacerbations and improving pulmonary function, may share mechanistic pathways with the compound , warranting further exploration (Janda et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)-1-methylpiperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8-3-2-7-5(4-9)6(8)10;/h5,7,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQFAUNRLOQFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)

![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)

![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)




![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)
![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)
![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2481352.png)